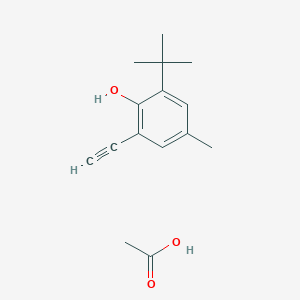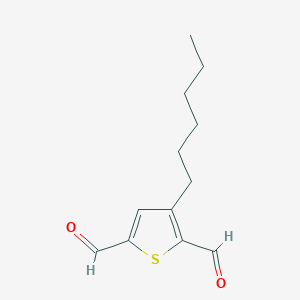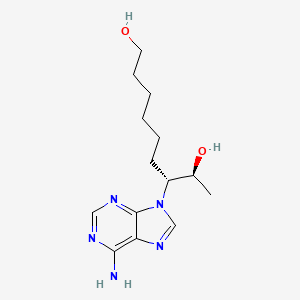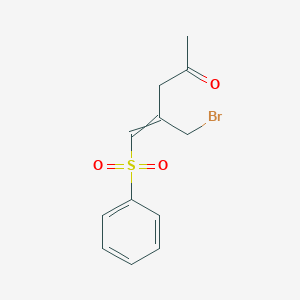![molecular formula C13H13NO B14274663 (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone CAS No. 139927-14-3](/img/structure/B14274663.png)
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azabicyclo[221]hept-5-en-2-yl)(phenyl)methanone is a compound that belongs to the class of bicyclic compounds It is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic ring systems. One common approach is the reaction of cyclopentadiene with a suitable dienophile, such as tosyl cyanide or chlorosulfonyl isocyanate . The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for enzyme inhibitors.
Medicine: It is a precursor in the synthesis of therapeutic drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to therapeutic effects, such as antiviral or anticancer activity . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-(Benzylcarbamoyl)-2-azabicyclo[2.2.1]hept-5-en-3-one: Another related compound used in the synthesis of complex organic molecules.
Uniqueness
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone is unique due to its specific bicyclic structure with a phenyl group attached to the methanone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
139927-14-3 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-azabicyclo[2.2.1]hept-5-en-2-yl(phenyl)methanone |
InChI |
InChI=1S/C13H13NO/c15-13(11-4-2-1-3-5-11)14-9-10-6-7-12(14)8-10/h1-7,10,12H,8-9H2 |
Clave InChI |
QILAOJWDTFAWBP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(C1C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)

![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)



![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)


![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
